2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate is an organic compound characterized by the presence of trifluoroethyl and dimethoxyphosphoryl groups attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate typically involves the reaction of 2,2,2-trifluoroethanol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,2,2-trifluoroethanol is replaced by the dimethoxyphosphoryl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates or phosphines.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethoxyphosphoryl group can interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl acetate: Similar in structure but lacks the dimethoxyphosphoryl group.
Dimethyl phosphite: Contains the dimethoxyphosphoryl group but lacks the trifluoroethyl group.
Trifluoroethanol: Contains the trifluoroethyl group but lacks the dimethoxyphosphoryl group.
Uniqueness
2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate is unique due to the combination of trifluoroethyl and dimethoxyphosphoryl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
919090-93-0 |
---|---|
Molecular Formula |
C6H10F3O5P |
Molecular Weight |
250.11 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C6H10F3O5P/c1-12-15(11,13-2)3-5(10)14-4-6(7,8)9/h3-4H2,1-2H3 |
InChI Key |
WHJXYNUSBXEBKJ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)OCC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.